2-Methyl-3-hexanone

説明

Overview of 2-Methyl-3-hexanone in Chemical Research

This compound, also known by synonyms such as isopropyl propyl ketone or propyl isopropyl ketone, is an organic compound belonging to the ketone family. Its chemical formula is C₇H₁₄O, and it possesses a molecular weight of approximately 114.19 g/mol . This compound typically appears as a clear, colorless liquid with a characteristic odor. In the realm of chemical research, this compound serves various roles, including as a solvent, a synthetic intermediate, and occasionally as an analytical standard or a model compound for studying the properties and reactivity of branched ketones. Its availability from chemical suppliers underscores its utility in laboratory settings for experimental purposes ontosight.aichemicalbook.comthegoodscentscompany.comechemi.comnih.govtcichemicals.comlookchem.com.

Current Research Landscape and Academic Importance of this compound Studies

While this compound itself may not always be the central focus of groundbreaking discoveries, its academic importance lies in its representation of the α-branched ketone structural class. Research involving this compound or its close analogs often explores synthetic strategies, catalytic efficiency, and analytical techniques. For instance, studies have utilized this compound in investigations concerning the natural abundance distribution of isotopes in organic matter chemicalbook.com. Furthermore, the development of asymmetric catalytic systems for the functionalization of α-branched ketones, including acyclic ones, is an active area of research, where compounds like this compound serve as relevant substrates or model systems to test catalyst performance and reaction scope rsc.orgchinesechemsoc.orgnih.govresearchgate.net. The synthesis of related compounds, such as enantiomerically enriched hydroxy-ketones derived from branched ketones, also highlights the ongoing research interest in this chemical family researchgate.net. Chemical suppliers offer this compound specifically for experimental and research use, indicating its role in academic laboratories for various studies thegoodscentscompany.comtcichemicals.com.

Structure

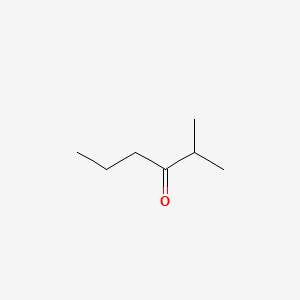

2D Structure

3D Structure

特性

IUPAC Name |

2-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGGFWFRAWSMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073380 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | 2-Methyl-3-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7379-12-6 | |

| Record name | 2-Methyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7379-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Hexanone

Established Synthetic Pathways for 2-Methyl-3-hexanone and its Derivatives

Several methods are available for the preparation of this compound and related compounds, primarily relying on carbon-carbon bond formation followed by oxidation.

Synthesis via Grignard Reagents and Subsequent Oxidation

A common strategy for ketone synthesis involves the use of Grignard reagents. One approach to synthesizing this compound or its precursor, 5-methyl-3-hexanone, begins with isovaleraldehyde (B47997). This aldehyde reacts with ethylmagnesium bromide (EtMgBr) in a Grignard addition reaction, typically in an ethereal solvent like THF, to form the corresponding secondary alcohol, 5-methyl-3-hexanol (B1620177) researchgate.net. Subsequently, this secondary alcohol is oxidized to the ketone, 5-methyl-3-hexanone, using oxidizing agents such as Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) vaia.commasterorganicchemistry.com.

Alternatively, Grignard reagents can react with nitriles to yield ketones after hydrolysis. For instance, a butyl Grignard reagent, prepared from butanenitrile, can react with propanal. The resulting secondary alcohol is then oxidized to form this compound vaia.combyjus.commasterorganicchemistry.comjove.comlibretexts.orglibretexts.orggithub.iopressbooks.pubmasterorganicchemistry.comlibretexts.org. The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine intermediate, which upon acidic hydrolysis yields the ketone masterorganicchemistry.comjove.comlibretexts.orglibretexts.org.

Preparative Routes Involving Isovaleraldehyde and Ethylmagnesium Bromide

As mentioned above, a specific pathway to 5-methyl-3-hexanone, a close analogue, involves the reaction of isovaleraldehyde with ethylmagnesium bromide researchgate.netresearchgate.netacs.org. This Grignard addition yields 5-methyl-3-hexanol, which is then oxidized to 5-methyl-3-hexanone. This method is well-documented and provides a direct route to the branched secondary alcohol, which can then be converted to the ketone researchgate.net.

Table 1: Synthesis of 5-Methyl-3-hexanone from Isovaleraldehyde

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Yield (approx.) |

| Grignard Add. | Isovaleraldehyde | Ethylmagnesium bromide | THF, 0°C | 5-Methyl-3-hexanol | Not specified |

| Oxidation | 5-Methyl-3-hexanol | Jones Reagent (CrO₃/H₂SO₄) or PCC | 5-Methyl-3-hexanone | Not specified |

Note: Yields are not consistently reported in all cited sources for this specific transformation.

Enantioselective Synthesis and Stereochemical Studies of this compound Analogues

The synthesis of chiral molecules, including analogues of this compound, often employs asymmetric catalysis to control stereochemistry. Key methodologies include asymmetric dihydroxylation, epoxidation, and transformations involving silyl (B83357) enol ethers.

Sharpless Asymmetric Dihydroxylation (AD) in Chiral Synthesis

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes encyclopedia.pubmdpi.comacs.orgnobelprize.org. While not directly forming ketones, the resulting chiral diols can serve as precursors for chiral ketones or be synthesized from enol ethers derived from ketones. For instance, the Sharpless AD reaction applied to enol ethers derived from cyclic ketones has been shown to yield α-hydroxyketones with high enantioselectivity acs.orgacs.org. The enantiomeric excess (ee) is often influenced by the structure of the enol ether, with longer alkyl chains generally leading to higher selectivity acs.orgacs.org. Although direct application to this compound itself isn't explicitly detailed, the principle applies to generating chiral centres adjacent to carbonyl groups. For example, a silyl enol ether derived from 5-methyl-3-hexanone could potentially be subjected to Sharpless AD to introduce chirality, leading to chiral hydroxy-ketone derivatives researchgate.netresearchgate.net.

Shi's Asymmetric Epoxidation (AE) in Derivatization of this compound Precursors

Shi's asymmetric epoxidation is an organocatalytic method that utilizes fructose-derived chiral ketones to enantioselectively epoxidize alkenes using oxone as the oxidant organic-chemistry.orgorganic-chemistry.orgwikipedia.orgresearchgate.netresearchgate.netscribd.comchem-station.comacsgcipr.orgresearchgate.net. This method is highly effective for synthesizing chiral epoxides, which are valuable intermediates in organic synthesis. Research has explored the use of Shi epoxidation for the synthesis of chiral compounds related to ketones. For example, an enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone was achieved starting from isovaleraldehyde, which was converted to a mixture of silyl enol ethers. Shi's asymmetric epoxidation of this mixture, followed by epoxide ring opening, yielded the desired chiral hydroxy-ketone with good yield and enantiomeric excess researchgate.net. This demonstrates the utility of Shi AE in introducing stereocenters in the vicinity of ketone functionalities.

Derivatization from Silyl Enol Ethers and Enantiomeric Excess Determination

Silyl enol ethers are versatile intermediates for creating chiral ketones. They can be derivatized through various asymmetric reactions, and their enantiomeric purity can be determined. For example, enantioselective protonation of silyl enol ethers using chiral Lewis acid catalysts or Brønsted acids can yield enantiomerically enriched α-chiral ketones thieme-connect.comorganic-chemistry.org. These methods involve forming the silyl enol ether from a ketone, followed by a stereoselective protonation step, often using chiral ligands and specific proton sources like alcohols thieme-connect.comorganic-chemistry.org.

Furthermore, research has focused on the asymmetric α-allylation of ketones via silyl enol ethers. One recent methodology involves catalytic asymmetric defluorinative allylation of silyl enol ethers, which allows for the stereocontrolled installation of allyl fragments at the α-position of ketones, creating two contiguous stereocenters with high regio-, diastereoselectivity, and enantioselectivity chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.netrsc.org. This approach leverages the unique properties of fluorine to activate nucleophiles and control the reaction pathway, offering a powerful tool for constructing complex chiral α-allyl ketones.

Enantiomeric excess (ee) determination for chiral ketones derived from these methods is typically performed using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC), often after derivatization to enhance separation researchgate.netresearchgate.net.

Table 2: Key Reagents and Catalysts in Enantioselective Synthesis

| Methodology | Key Reagents/Catalysts | Application Area |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, chiral quinine (B1679958) ligands (e.g., AD-mix-α/β) | Synthesis of chiral vicinal diols from alkenes; precursors for chiral ketones. |

| Shi's Asymmetric Epoxidation | Fructose-derived chiral ketones, Oxone | Enantioselective epoxidation of alkenes; synthesis of chiral epoxides. |

| Enantioselective Protonation | Chiral Lewis acids (e.g., Au(I)-BINAP), alcohols | Enantioselective synthesis of α-chiral ketones from silyl enol ethers. |

| Defluorinative Allylation | Chiral catalysts (e.g., Ir, Ru), fluorinated substrates | Stereoselective α-allylation of ketones via silyl enol ethers. |

Compound List:

this compound

5-Methyl-3-hexanone

5-Methyl-3-hexanol

Isovaleraldehyde

Ethylmagnesium bromide

Propanal

Butanenitrile

Butyl Grignard reagent

2-Hydroxy-5-methyl-3-hexanone

(S)-2-Hydroxy-5-methyl-3-hexanone

Reductions and Oxidations of the Ketone Functionality

Ketones, including this compound, can undergo reduction to alcohols and, under more vigorous conditions, oxidation.

Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent for carbonyl compounds, known for its selectivity and mild reaction conditions. It efficiently reduces aldehydes to primary alcohols and ketones to secondary alcohols masterorganicchemistry.comchemguide.co.uknumberanalytics.compressbooks.pubchemistrysteps.com. The mechanism involves the nucleophilic addition of a hydride ion (H-) from NaBH4 to the electrophilic carbonyl carbon of this compound. This forms an alkoxide intermediate, which is subsequently protonated, typically by a protic solvent or during an acidic workup, to yield the corresponding secondary alcohol, 2-methyl-3-hexanol (B1582149) masterorganicchemistry.comchemguide.co.uknumberanalytics.compressbooks.pub.

While standard NaBH4 reduction produces racemic mixtures if a new chiral center is formed, the use of chiral catalysts in conjunction with NaBH4 can achieve stereoselective reduction. For instance, studies indicate that chiral catalysts can be employed to produce specific enantiomers of 2-methyl-3-hexanol from this compound .

Table 2.3.1: Reduction of this compound with Sodium Borohydride

| Reaction Type | Reagent | Substrate | Product | General Conditions |

| Reduction | Sodium Borohydride (NaBH4) | This compound | 2-Methyl-3-hexanol | Protic solvent (e.g., methanol, ethanol), followed by mild acid workup. Chiral catalysts can be used for enantioselectivity. masterorganicchemistry.comchemguide.co.uknumberanalytics.compressbooks.pubchemistrysteps.comsapub.org |

Organometallic reagents, particularly Grignard reagents like allyl magnesium bromide, are powerful nucleophiles that readily react with ketones to form new carbon-carbon bonds. The reaction of this compound with allyl magnesium bromide results in the nucleophilic attack of the allyl group onto the carbonyl carbon. This addition creates a tertiary alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. Specifically, the reaction of this compound with allyl magnesium bromide produces a tertiary alcohol, such as 2-allyl-2-methyl-3-hexanol pearson.com. This transformation is a key method for increasing the carbon skeleton and introducing new functional groups organic-chemistry.orgmasterorganicchemistry.compressbooks.pubchemguide.co.ukmasterorganicchemistry.com. Allyl magnesium bromide is typically prepared from allyl bromide and magnesium metal in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) orgsyn.orgchembk.com.

Table 2.3.2: Reaction of this compound with Allyl Magnesium Bromide

| Reaction Type | Reagent | Substrate | Product | General Conditions |

| Organometallic Addition | Allyl Magnesium Bromide | This compound | Tertiary alcohol (e.g., 2-allyl-2-methyl-3-hexanol) | Anhydrous ether or THF solvent, followed by acidic workup. pearson.comorganic-chemistry.orgmasterorganicchemistry.compressbooks.pubchemguide.co.ukmasterorganicchemistry.comorgsyn.orgchembk.com |

Reactivity Studies and Mechanistic Insights into this compound

Beyond simple reduction and addition reactions, the broader reactivity profile and mechanistic aspects of this compound are of interest in chemical research.

As noted, this compound readily undergoes reduction to its corresponding secondary alcohol. In contrast, ketones are generally more resistant to oxidation than aldehydes. Vigorous oxidation, typically employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions, can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group. This process results in the formation of carboxylic acids doubtnut.comquora.com. For this compound, such oxidative cleavage would yield a mixture of carboxylic acids, depending on which alpha-carbon-carbon bond is cleaved. Condensation reactions, such as aldol (B89426) condensation, are characteristic of ketones possessing alpha-hydrogens. This compound has alpha-hydrogens on both sides of the carbonyl group (at C2 and C4), suggesting it can participate in such reactions, potentially as a building block in more complex syntheses guidechem.com.

The behavior of this compound in the gas phase under ionic conditions has been investigated using techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) frontiersin.orgrsc.orgnih.govresearchgate.netresearchgate.netcopernicus.orgacs.org. In these studies, hydronium ions (H3O+) often serve as the primary reagent ions. The predominant reaction pathway involves proton transfer from H3O+ to the ketone molecule, forming a protonated ketone ([M+H]+) or protonated water clusters frontiersin.orgrsc.orgnih.govresearchgate.netresearchgate.netcopernicus.orgresearchgate.net. These gas-phase ion-molecule reactions are typically exothermic and are employed to characterize volatile organic compounds (VOCs), including ketones, often in the context of breath analysis or atmospheric chemistry frontiersin.orgnih.govresearchgate.net. Specific studies have included this compound among the ketones analyzed to understand their fragmentation patterns and to aid in isomer differentiation researchgate.netresearchgate.net.

Free radical reactions, particularly halogenation, represent another facet of ketone reactivity. Free radical chlorination of organic molecules typically proceeds via a chain mechanism involving initiation, propagation, and termination steps unacademy.comnptel.ac.inlumenlearning.com. Initiation often involves the homolytic cleavage of a chlorine molecule (Cl2) into chlorine atoms (Cl•) by energy input, such as UV light unacademy.comnptel.ac.inlumenlearning.com. In the propagation phase, a chlorine atom can abstract a hydrogen atom from an organic molecule, forming HCl and an alkyl radical unacademy.comnptel.ac.inlumenlearning.com. For this compound, abstraction of alpha-hydrogens (on carbons adjacent to the carbonyl group, i.e., C2 and C4) is the most probable initial step, leading to the formation of a radical intermediate. This radical can then react with a chlorine molecule (Cl2) to produce a chlorinated product and regenerate a chlorine radical, sustaining the chain reaction nptel.ac.inlumenlearning.comucr.edu. While specific studies detailing the reaction of this compound with chlorine atoms were not explicitly found in the provided search results, the general principles of free radical halogenation of ketones, involving attack at alpha-positions, would apply acs.org. Termination occurs when free radicals combine.

Compound Name List

this compound

Based on a thorough review of available scientific literature, specific and detailed research findings concerning the neurotoxicological mechanisms and metabolic pathways of This compound that precisely align with the provided outline are not extensively documented. The outline's points, such as the induction of peripheral neuropathy with axon and myelin disruption, specific effects on the central nervous system in model organisms, secondary effects on skeletal muscle pathology, and the formation of toxicologically active metabolites like 2,5-hexanedione, are well-established for 2-Hexanone (B1666271) (Methyl n-butyl ketone, MBK) and its primary neurotoxic metabolite, 2,5-Hexanedione .

While This compound is identified as a ketone and has a brief mention in one source as a "Neurotoxin - Acute solvent syndrome" nih.gov, the detailed scientific investigations required to populate the specific subsections of the provided outline are not found in the search results for this particular compound. The extensive literature available primarily focuses on the neurotoxicity and metabolism of 2-Hexanone, which involves its conversion to 2,5-hexanedione, the compound directly implicated in the observed neuropathological effects nih.govcdc.govmdpi.comannualreviews.orgnih.gov.

Therefore, due to the strict adherence required to the provided outline and the focus solely on This compound , it is not possible to generate the requested article with the specified depth and scientific accuracy for each section and subsection. The available data does not provide the detailed research findings necessary to address the specific points outlined for this compound.

Research on Biological Interactions and Toxicological Mechanisms

Chemical Interactions and Potentiation of Toxicity

Synergistic Neurotoxic Effects with Co-Exposure to Other Ketones (e.g., Methyl Ethyl Ketone)

Research findings specifically detailing synergistic neurotoxic effects of 2-Methyl-3-hexanone upon co-exposure with other ketones, such as Methyl Ethyl Ketone (MEK), were not identified within the scope of the provided search results. While studies exist on the neurotoxic interactions of other ketones, such as the potentiation of n-hexane neurotoxicity by Methyl Ethyl Ketone, direct research on this compound in this specific context was not found.

Studies on Olfactory Receptor Interactions and Chemoreception

Studies indicate that this compound interacts with olfactory receptors, contributing to the perception of scent and taste. guidechem.com This interaction is fundamental to its use as a flavoring agent in food and beverages and as a component in fragrances and perfumes, where it imparts a fruity and sweet aroma. guidechem.com Furthermore, this compound has been identified as an aroma compound present in industrial recovery concentrates of coffee flavor. tandfonline.com Its identification in such matrices was achieved through Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) analysis, which correlates chemical properties with olfactory perception. tandfonline.com

Analytical Methodologies for 2 Methyl 3 Hexanone Detection and Characterization in Research Matrices

Advanced Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are the cornerstone for the analysis of 2-methyl-3-hexanone, providing both high-resolution separation and definitive identification.

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like this compound. nih.govnih.gov This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC, volatile components of a sample are vaporized and separated as they travel through a capillary column. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. researchgate.net

Research has demonstrated the utility of GC-MS in identifying numerous volatile compounds in complex samples. A study on seafood decomposition successfully used a large-volume headspace GC/MS method to monitor 38 volatile compounds of interest, showcasing the technique's screening capabilities. researchgate.net Similarly, in the analysis of rice volatiles, headspace solid-phase microextraction (HS-SPME) combined with GC-MS identified 417 VOCs across different ripening stages. mdpi.com

Table 1: Selected GC-MS Applications for Ketone Analysis

| Research Area | Sample Matrix | Key Findings | Citations |

|---|---|---|---|

| Metabolomics | Human Urine | Quantification of ten ketones, including 2-hexanone (B1666271) and 3-hexanone, using HS-SPME-GC-SRI-TOF-MS. | rsc.org |

| Food Science | Rice Grains | Identification of 417 VOCs, including various ketones, to understand aroma changes during ripening. | mdpi.com |

| Environmental/Food Quality | Seafood | Development of a large-volume headspace GC/MS method to identify compounds related to decomposition. | researchgate.net |

| Beverage Analysis | Wine | A fully automated HS-SPME-GC-MS/MS method was developed for determining 44 odor-active carbonyls, including various ketones. | acs.orgnih.gov |

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. nist.govnist.gov These enantiomers can have different biological activities and sensory properties. Chiral gas chromatography is a specialized technique used to separate and quantify these individual enantiomers. gcms.czchromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) within the GC column. uni-muenchen.de

The most common CSPs are based on derivatized cyclodextrins. chromatographyonline.com Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com The specific derivatives of the cyclodextrin (B1172386) create a chiral environment, allowing for differential interactions with the two enantiomers of a compound like this compound. chromatographyonline.com This difference in interaction leads to different retention times in the column, enabling their separation and individual quantification. uni-muenchen.de The choice of cyclodextrin derivative can significantly impact the selectivity and resolution of the separation. gcms.cz

While direct analysis of this compound enantiomers is a specific application, the principle has been widely demonstrated for other chiral compounds. For example, chiral GC has been used to resolve the enantiomers of aromatic alcohols, and various amines after derivatization. nih.gov The technique is crucial in fields like flavor and fragrance analysis, asymmetric synthesis, and pharmaceutical research where the specific biological activity of a single enantiomer is of interest. nih.gov

Table 2: Principles of Chiral GC for Enantiomer Separation

| Component/Principle | Description | Relevance to this compound | Citations |

|---|---|---|---|

| Chirality | Molecules with a non-superimposable mirror image (enantiomers). | This compound possesses a chiral center at the second carbon atom. | nist.govnist.gov |

| Chiral Stationary Phase (CSP) | A stationary phase in the GC column that is itself chiral, typically using derivatized cyclodextrins. | The CSP interacts differently with the (R) and (S) enantiomers of this compound. | chromatographyonline.comuni-muenchen.de |

| Separation Mechanism | Enantiomers form transient diastereomeric complexes with the CSP, which have different thermodynamic stabilities. | This results in different retention times for the (R) and (S) forms, allowing for their separation. | uni-muenchen.de |

| Detection | Separated enantiomers are detected by standard GC detectors, such as FID or a mass spectrometer. | Allows for the determination of the enantiomeric ratio or purity in a sample. | uni-muenchen.de |

Specialized Sample Preparation and Extraction Methods

Effective analysis of this compound often requires an initial step to extract and concentrate the analyte from the sample matrix, especially when dealing with trace concentrations.

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solvent-free sample preparation technique for enriching organic compounds from aqueous samples. nih.gov The method utilizes a magnetic stir bar coated with a layer of a sorptive polymer, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.govresearchgate.net The stir bar is placed in the sample and stirred for a defined period, during which analytes partition from the sample matrix into the PDMS coating. nih.govresearchgate.net

The key advantage of SBSE over other microextraction techniques is the significantly larger volume of the extraction phase (50-300 μL of PDMS). gcms.cz This larger phase ratio allows for much higher analyte recovery and, consequently, greater sensitivity, making it ideal for trace analysis. nih.govresearchgate.net After extraction, the stir bar is removed, and the trapped analytes are thermally desorbed into a GC-MS system for analysis. gcms.cz SBSE can also be applied to the headspace above a liquid or solid sample (Headspace Sorptive Extraction, HSSE), which is particularly useful for volatile compounds like this compound. mdpi.com

Table 3: Comparison of SBSE and HSSE Extraction Modes

| Parameter | Direct Immersion SBSE | Headspace Sorptive Extraction (HSSE) | Citations |

|---|---|---|---|

| Principle | Stir bar is placed directly into the liquid sample. | Stir bar is placed in the headspace above the sample. | mdpi.comcsic.es |

| Target Analytes | Volatile and semi-volatile compounds. | Primarily volatile compounds. | gcms.czmdpi.com |

| Efficiency | Depends on the analyte's partitioning coefficient between the sample and the PDMS phase. | Depends on the analyte's partitioning between the sample, headspace, and PDMS phase. | nih.govmdpi.com |

| Matrix Effects | Can be more susceptible to interference from non-volatile matrix components. | Reduces interference from the non-volatile sample matrix. | mdpi.com |

| Typical Conditions | Stirring for 30-120 min; thermal desorption at 150-300°C. | Stirring for 180 min; thermal desorption at 240°C. | gcms.czmdpi.comcsic.es |

Solid Phase Microextraction (SPME) is another widely used solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. conicet.gov.ar It employs a fused-silica fiber coated with a thin layer of an extracting phase (e.g., Carboxen/Polydimethylsiloxane). tandfonline.comfrontiersin.org For volatile analysis, Headspace SPME (HS-SPME) is the most common configuration. mdpi.com The fiber is exposed to the headspace above the sample, where volatile analytes like this compound adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injector of a GC for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and extraction time, which must be optimized for the specific analytes of interest. tandfonline.comfrontiersin.org SPME is valued for its simplicity, speed, and automation capabilities. nih.gov It has been successfully applied to the analysis of volatile ketones in a vast range of matrices, including wine, truffles, and biological secretions. acs.orgconicet.gov.arfrontiersin.org While generally less sensitive than SBSE due to the smaller volume of the extraction phase, SPME is highly effective for many applications and is considered a "green" analytical technique. gcms.czfrontiersin.org

Table 4: Optimized HS-SPME Parameters for Volatile Compound Analysis

| Sample Type | Fiber Coating | Extraction Temperature | Extraction Time | Citations |

|---|---|---|---|---|

| Alaska Pollock Hydrolysates | 75 µm CAR/PDMS | 65°C | 40 min | tandfonline.com |

| Truffles | 85 µm CAR/PDMS | 50°C | 45 min | frontiersin.org |

| Frog Skin Secretions | DVB/CAR/PDMS | 55°C | 40 min | conicet.gov.ar |

| Wine | 65 µm PDMS/DVB | 45°C (derivatization) | 30 min (extraction) | acs.orgnih.gov |

High-Resolution Spectrometry for Isomer Analysis

Standard mass spectrometry can sometimes struggle to differentiate between isomers—compounds that have the same molecular formula and nominal mass but different structural arrangements. nih.gov this compound (C7H14O) shares its molecular formula with other ketones like 3-heptanone (B90015) and 4-heptanone. nih.govnist.govfrontiersin.org High-resolution mass spectrometry techniques are often required for their unambiguous identification.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOFMS) is one such advanced technique. nih.gov While standard PTR-MS may not separate isomers, its coupling with a gas chromatography front-end, such as a multi-capillary column (MCC), allows for the physical separation of isomers before they enter the mass spectrometer. nih.gov This approach was successfully demonstrated for separating the ketone isomers 3-heptanone and this compound. nih.gov

Furthermore, even without pre-separation, detailed analysis of the fragmentation patterns of protonated molecules in PTR-MS can sometimes provide clues to distinguish isomers. frontiersin.org Studies have shown that C7 ketones like this compound and 3-heptanone produce different numbers of fragmentation channels and different product ion distributions when they react with H3O+. frontiersin.org For example, under specific conditions, this compound was found to produce six fragmentation channels, while 3-heptanone produced seven. frontiersin.org This detailed analysis of ion chemistry, often as a function of the reduced electric field (E/N) in the instrument's drift tube, can be a powerful tool for isomer-specific analysis. frontiersin.orgx-mol.com

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Distinguishing Ketone Isomers

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft chemical ionization technique valued in fields like breath analysis for its real-time measurement capabilities. nih.gov However, a significant limitation of standard PTR-MS is its inability to distinguish between isomeric compounds, which are molecules that have the same chemical formula and thus the same mass, but different structural arrangements. nih.govfrontiersin.org This is particularly problematic for ketones, as many isomers often exist in a single sample. nih.gov For instance, this compound and its isomer 3-heptanone cannot be differentiated by a conventional PTR-MS instrument alone because they have the same mass-to-charge ratio after protonation. nih.govresearchgate.net

To overcome this challenge, researchers have developed methods that couple PTR-MS with a pre-separation stage. frontiersin.orgbham.ac.uk One of the most effective approaches is the integration of a multi-capillary column (MCC) with a PTR-Time-of-Flight Mass Spectrometer (PTR-TOFMS). nih.govresearchgate.net This combination leverages the separative power of gas chromatography to resolve isomers before they enter the mass spectrometer, thereby maintaining the high sensitivity of PTR-MS while adding the crucial capability of isomer differentiation. researchgate.net A study successfully demonstrated this by separating the constitutional isomers this compound and 3-heptanone, which would otherwise be indistinguishable. nih.govresearchgate.net The MCC setup is compact and allows for a complete analysis within minutes, preserving the near real-time advantage of the core technology. nih.govresearchgate.net

While manipulating the ion chemistry in the drift tube (e.g., by changing the reduced electric field) has been explored to enhance selectivity for some compounds, studies have shown this approach is not effective for distinguishing ketone isomers. frontiersin.org Therefore, coupling with fast gas chromatography techniques like MCC remains the necessary solution for specific identification of compounds like this compound in complex mixtures containing its isomers. frontiersin.org

Table 1: Performance of MCC-PTR-TOFMS for Isomer Separation

| Parameter | Finding | Source |

| Analyte Pair | This compound and 3-Heptanone | researchgate.net, nih.gov |

| Methodology | Multi-Capillary Column coupled with Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (MCC-PTR-TOFMS) | researchgate.net, nih.gov |

| Outcome | Successful chromatographic separation of the two ketone isomers prior to MS detection. | researchgate.net, nih.gov |

| Limit of Detection | In the low parts-per-billion by volume (ppbv) range. | researchgate.net |

| Advantage | Overcomes the inability of standard PTR-MS to discriminate isomers while allowing for near real-time measurements. | researchgate.net, nih.gov |

Sensory Evaluation and Olfactometry in Aroma Research

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used in aroma research to identify which specific volatile compounds in a complex mixture are responsible for its characteristic scent. The method works by separating volatile compounds using a gas chromatograph. As the separated compounds exit the GC column, the effluent is split into two paths: one leads to a mass spectrometer (MS) or other detector for chemical identification, and the other leads to a sniffing port where a trained sensory panelist or judge assesses the odor of each compound as it elutes. researchgate.net

In food and beverage research, GC-O is widely applied. For example, it has been used to characterize the key odorants in high-quality aged red wines, identifying dozens of odor regions. researchgate.net Similarly, comprehensive techniques like two-dimensional gas chromatography–olfactometry–mass spectrometry (GC×GC-O-MS) have been employed to analyze the complex aroma profile of different varieties of white tea, successfully identifying 133 odor-active compounds, including numerous ketones. mdpi.com This approach provides high sensitivity and resolution, making it ideal for detecting trace components that contribute to the tea's aroma. mdpi.com

While GC-O identifies which compounds are odor-active, the Odor Activity Value (OAV) quantifies their actual contribution to the aroma. The OAV is calculated by dividing the concentration of a specific volatile compound in a sample by its odor threshold (the minimum concentration at which the compound can be detected by the human nose).

OAV = Concentration / Odor Threshold

In a study on Yunnan white tea, researchers calculated the relative odor activity values (r-OAVs) of the volatile compounds to understand their importance. mdpi.com This application of OAVs is crucial for comparing the aroma profiles of different products, understanding the effects of processing on flavor, and identifying the key drivers of a specific desired or undesired aroma. By focusing on compounds with high OAVs, researchers can target their efforts in agriculture, processing, and quality control to optimize the sensory characteristics of the final product.

Table 2: Conceptual Framework for Odor Activity Value (OAV)

| Component | Description | Example |

| Concentration (C) | The quantity of the volatile compound present in the sample, typically measured in μg/L or ng/L. | Concentration of this compound in wine is 50 μg/L. |

| Odor Threshold (OT) | The lowest concentration of a substance that can be detected by the human sense of smell. This is specific to each compound. | Odor Threshold of this compound is 10 μg/L. |

| Odor Activity Value (OAV) | The ratio of the compound's concentration to its odor threshold (OAV = C / OT). | OAV = 50 μg/L / 10 μg/L = 5. |

| Interpretation | An OAV > 1 indicates the compound contributes to the sample's aroma. An OAV < 1 suggests it is likely not sensorially significant on its own. | With an OAV of 5, this compound is a significant contributor to the wine's aroma. |

Environmental Occurrence and Biogeochemical Cycling Studies

Natural Occurrence and Biosynthetic Pathways in Biological Systems

2-Methyl-3-hexanone has been identified as a volatile organic compound (VOC) in a diverse range of foodstuffs and biological samples. Its presence contributes to the complex aroma and flavor profiles of these products. Analytical studies have confirmed its occurrence in various fermented products, fruits, and meats.

In fruits, this compound has been identified during the analysis of the "volatilome" (the complete set of volatile compounds) of fresh-cut nectarines. researchgate.net Its presence has also been noted in other food items such as roasted Robusta coffee beans and certain plum distillates. researchgate.netresearchgate.net In the context of meat products, it has been listed as a component in the aroma of cured pork. scispace.com While not found directly in poultry meat in the available research, it has been identified as a VOC species in emissions from chicken manure field applications, indicating its association with the broader poultry environment. epa.gov Furthermore, its relevance extends to dairy flavors, where it is a compound of interest in the creation of butter flavor systems derived from butter fat. google.comgoogle.com It has also been detected in gray sufu, a traditional fermented soybean curd. researchgate.net Beyond foodstuffs, the compound has been measured in fecal samples from mice, indicating its presence in biological systems as a result of metabolic processes. mdpi.com

Table 1: Documented Occurrences of this compound

Foodstuff / Biological Sample Context of Detection Reference Index Italian Cheese Volatile component in non-conventionally ripened cheese. Blue Cheese Aroma Systems Component in flavor precursor formulations. researchgate.net Nectarines Identified in the volatilome of fresh-cut fruit. acs.org Poultry Environment Detected in emissions from chicken manure application. google.com Tequila Identified as a volatile flavor compound. unibz.it Butter Flavor Systems Used in the development of butter flavor precursors. [10, 14] Cured Pork Component of the aroma profile. justia.com Gray Sufu (Fermented Soybean) Identified as a volatile flavor compound. Roasted Coffee Beans Detected in the headspace of roasted Robusta beans. Plum Distillate Detected as a volatile compound. nih.gov Fecal Samples (Murine) Measured as a metabolic byproduct. nih.gov

While specific environmental degradation studies on this compound are limited, its transformation pathways can be inferred from the known behavior of similar aliphatic ketones. Once released into the environment, the compound is subject to both abiotic and biotic degradation processes.

In the atmosphere, the primary degradation pathway for ketones is photooxidation. nih.gov The carbonyl group in the molecule can absorb ultraviolet radiation, leading to photochemical reactions that break down the compound. In aquatic and terrestrial environments, biodegradation by microorganisms is the principal transformation process. nih.govnih.gov Microbes present in soil, water, and sediment can metabolize aliphatic ketones. nih.gov The typical biodegradation pathway for such compounds involves an initial oxidation step, often at the terminal methyl group, catalyzed by monooxygenase enzymes. nih.gov This is followed by β-oxidation, a process that sequentially shortens the carbon chain, ultimately breaking the molecule down into smaller, readily metabolizable substances like carbon dioxide and water. nih.gov The presence of a methyl branch on the carbon chain may influence the rate of degradation compared to linear ketones, but the fundamental mechanism of microbial oxidation is expected to be the same.

Compound Index

Compound Name This compound 2-Heptanone 2-Hexanone (B1666271) 2-Nonanone 2-Pentanone 5-hydroxy-2-methyl-3-hexanone Acetic acid Acetone Benzaldehyde Benzene Carbon dioxide Ethanol Ethyl acetate Ethyl caprate Ethyl caproate Ethyl caprylate Isoamyl octanoate Isopropanol Isoleucine Leucine Methylvinylketone Octane p-Xylene Pentane Phenylalanine Propanoic acid Succinic acid Tryptophan Tyrosine Valine

Research Applications in Specialized Chemical Synthesis

Role as a Versatile Synthetic Intermediate

2-Methyl-3-hexanone's reactive carbonyl group and branched alkyl structure make it a valuable building block in organic synthesis. guidechem.com It serves as a precursor and intermediate in the production of a variety of other chemicals, where it reacts with other reagents to form desired products. guidechem.com

Precursor in Pharmaceutical Synthesis

While direct, large-scale applications of this compound as a primary precursor in marketed pharmaceuticals are not extensively documented in publicly available research, its utility as a versatile intermediate is recognized within the broader context of organic synthesis that underpins pharmaceutical development. Chemical suppliers provide this compound as a building block for research and development purposes, including in the pharmaceutical industry. thegoodscentscompany.com The synthesis of more complex molecules often involves intermediates like this compound, which can be modified to introduce specific functional groups or stereochemical centers essential for biological activity. For instance, derivatives of related ketones are utilized in the synthesis of various bioactive compounds.

Building Block for Agrochemical Development

In the field of agrochemical research, this compound and its derivatives hold potential as starting materials for the synthesis of new active ingredients. The structural motifs present in this compound can be elaborated to create novel pesticides, herbicides, or plant growth regulators. Chemical suppliers list agrochemicals as a field where organic intermediates like this compound can be applied. guidechem.com The development of new agrochemicals often involves the exploration of diverse chemical structures to optimize efficacy and environmental safety, and ketones like this compound provide a readily available scaffold for such exploratory synthesis.

Intermediate in Specialty Chemical Production

The application of this compound as an intermediate is crucial in the production of various specialty chemicals. These are often low-volume, high-value compounds used in specific applications. For example, research has demonstrated the synthesis of 2-hydroxy-5-methyl-3-hexanone from a derivative of 5-methyl-3-hexanone, a close structural isomer of this compound. researchgate.net This transformation highlights how the basic ketone structure can be functionalized to produce derivatives with distinct properties. Such specialty chemicals can find use in niche markets, including as components in specialized polymers, coatings, or as unique flavoring agents. guidechem.com

Contributions to Flavor and Fragrance Chemistry Research

The sensory properties of this compound, particularly its pleasant fruity and sweet aroma, make it a compound of significant interest in flavor and fragrance chemistry. guidechem.com It is utilized to impart these notes to a variety of consumer products, including perfumes, colognes, and food flavorings. guidechem.com

Investigation of Aroma Profiles and Sensory Contributions

The aroma profile of this compound is generally described as fruity. thegoodscentscompany.com In the context of flavor and fragrance research, understanding the precise sensory contributions of individual molecules is critical. The interaction of this compound with olfactory receptors is what results in the perception of its characteristic scent. guidechem.com Research into the sensory properties of aliphatic ketones helps to characterize their specific odor notes. For instance, a derivative, 2-hydroxy-5-methyl-3-hexanone, has been identified as having a cheesy and sour milk aroma, demonstrating how small structural modifications can significantly alter the perceived scent. researchgate.net

Below is a table summarizing the sensory descriptors for this compound and a related derivative.

| Compound | CAS Number | Aroma Profile |

| This compound | 7379-12-6 | Fruity, Sweet |

| 2-Hydroxy-5-methyl-3-hexanone | Not Available | Cheesy, Sour Milk |

Structure-Odor Relationship Studies of this compound and Related Ketones

The relationship between the chemical structure of a molecule and its perceived odor is a fundamental area of research in fragrance chemistry. For aliphatic ketones, several structural features are known to influence their olfactory properties.

Key Structural Factors Influencing the Odor of Aliphatic Ketones:

Chain Length: Studies on homologous series of aliphatic ketones have shown that olfactory detection thresholds often follow a U-shaped function with respect to carbon chain length. nih.govoup.com This means that there is an optimal chain length for the strongest odor intensity.

Position of the Carbonyl Group: The location of the C=O group within the carbon chain also plays a crucial role in determining the odor character. oup.com For example, in a study of C13 ketones, isomers with the carbonyl group at the 2 or 3 position tended to have fruity and floral notes, while those with the functional group at the 4 or 5 position had spicier notes. perfumerflavorist.com

Branching: The presence and position of alkyl branches, such as the methyl group in this compound, can significantly impact the odor profile, often imparting unique nuances compared to their straight-chain counterparts.

Research into these structure-odor relationships (SAR) is essential for the targeted design of new fragrance and flavor ingredients with specific desired scent characteristics. While detailed SAR studies focusing specifically on this compound are not extensively published, the general principles derived from studies of other aliphatic ketones provide a framework for predicting its sensory properties and those of its analogs. nih.govoup.com

Advanced Theoretical and Computational Studies

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD), are indispensable tools for dissecting complex chemical reaction mechanisms. These computational methods allow researchers to map out potential energy surfaces, identify transition states and intermediates, and calculate activation energies, thereby predicting reaction rates and selectivities.

For ketones such as 2-Methyl-3-hexanone, these methodologies can elucidate various reaction pathways, including nucleophilic additions at the carbonyl carbon, enolate formation under basic conditions, or reactions involving alpha-hydrogens. While direct, detailed computational studies focusing exclusively on the reaction mechanisms of this compound were not the primary subject of the retrieved literature for this specific section, the principles and techniques are widely applied to similar carbonyl compounds.

For instance, studies on the atmospheric chemistry of related ketones, such as 2-methyl-3-pentanone (B165389) and its isomers reacting with hydroxyl (OH) radicals, have proposed mechanistic degradation schemes based on experimental product analysis and theoretical calculations. These investigations aim to understand atmospheric fate and identify key reaction sites, often involving hydrogen abstraction or radical addition researchgate.net. Similarly, computational studies on the dehydration of related alcohols, like 2-methyl-3-hexanol (B1582149), utilize DFT to map energy profiles of carbocation intermediates and MD to assess solvent interactions and transition-state geometries, illustrating the application of these methods to understand reaction pathways in structurally similar molecules . Theoretical investigations into hydrogen abstraction pathways in hydroxyketones, employing DFT, have successfully predicted favorable reaction sites and calculated barrier heights, demonstrating the predictive power of these techniques for chemical reactivity researchgate.netresearchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into a molecule's electronic structure, which directly dictates its chemical behavior and reactivity. Methods such as DFT and ab initio calculations are employed to determine molecular geometries, electron distribution, orbital energies, and other critical properties.

Geometry Optimization and Conformational Analysis : Computational studies have been conducted to optimize the molecular geometry of this compound. These optimizations, often performed using ab initio methods, help in understanding the molecule's stable conformations and internal dynamics. For this compound, studies have reported on specific dihedral angles, such as the O@C–Ca–Cb angle, which are crucial for understanding steric and electronic interactions within the molecule caltech.edu.

Electronic Structure Properties : Calculations can reveal detailed electronic structure properties. These include the distribution of electron density, often visualized through Molecular Electrostatic Potential (MESP) maps, which can highlight regions susceptible to nucleophilic or electrophilic attack mdpi.com. Furthermore, Mulliken charge distribution analysis quantifies the electron density on individual atoms, providing insights into the polarity of bonds and potential reactive sites researchgate.net. While specific frontier molecular orbital (HOMO and LUMO) energies and distributions for this compound were not detailed in the provided snippets, their calculation is a standard output of such quantum chemical investigations and is vital for predicting chemical reactivity researchgate.net.

Reactivity Descriptors : Quantum chemical calculations enable the derivation of various reactivity descriptors. These can include chemical potential (µ), chemical hardness (η), electrophilicity (ω), and Fukui functions. These indices serve to quantify a molecule's propensity to donate or accept electrons and to pinpoint specific atoms or bonds that are most reactive mdpi.com. Such descriptors are invaluable for predicting how this compound might behave in various chemical transformations.

Calibration and Validation : Computational results are frequently used to calibrate and validate experimental data. For instance, ab initio calculations can be used to understand isotopic fractionation or to predict spectroscopic properties, thereby enhancing the interpretation of experimental findings caltech.eduresearchgate.net.

Data Tables

The following tables summarize key computed and experimental properties of this compound derived from theoretical and computational studies.

Table 1: Computed Physical and Thermochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| Molecular Weight | 114.1855 | g/mol | NIST nist.gov |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -123.30 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of Formation (ΔfH°gas) | -305.67 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 11.96 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 37.53 | kJ/mol | Joback Calculated chemeo.com |

| Log10 of Water Solubility | -1.79 | mol/l | Crippen Calculated chemeo.com |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.012 | - | Crippen Calculated chemeo.com |

| Critical Pressure (Pc) | 3022.28 | kPa | Joback Calculated chemeo.com |

Table 2: Experimental and Computed Physical Properties of this compound

| Property | Value | Unit | Source/Method |

| Boiling Point | 131-132 | °C | Literature chemsrc.comchemicalbook.com |

| Density | 0.825 | g/mL | at 25 °C (lit.) chemsrc.comchemicalbook.com |

| Refractive Index (n20/D) | 1.406 | - | Literature chemsrc.comchemicalbook.com |

Table 3: Computational Geometry and Conformational Data for this compound

| Parameter | Value | Unit | Method/Reference |

| O@C–Ca–Cb Dihedral Angle | Not specified in detail, but geometry optimized caltech.edu | Degrees | Ab initio modeling caltech.edu |

| Molecular Volume (McVol) | 111.060 | ml/mol | McGowan Calculated chemeo.com |

Table 4: Retention Indices for this compound

| Type of Retention Index | Value(s) | Unit | Source/Method |

| Kovats (Standard non-polar) | 820, 820, 819, 819, 820 | - | NIST Mass Spectrometry Data Center nih.gov |

| Kovats (Semi-standard non-polar) | 784 | - | NIST Mass Spectrometry Data Center nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings

2-Methyl-3-hexanone, a heptanone isomer with the chemical formula C7H14O, is a versatile organic compound with established, albeit specialized, roles in both industrial and natural contexts. guidechem.com Research has characterized it as a clear, colorless to pale yellow liquid with a distinct fruity and sweet aroma. guidechem.comthegoodscentscompany.com Its physical and chemical properties are well-documented, providing a solid foundation for its application.

Key findings from various studies highlight its utility primarily in the fragrance and flavor industry, where it imparts a desirable scent to products like perfumes and adds a fruity taste to food flavorings. guidechem.com Beyond its organoleptic properties, this compound serves as a building block or intermediate in chemical synthesis, enabling the production of other chemical compounds. guidechem.com Its natural occurrence has been noted in loquat fruit, and related hydroxy-ketones have been identified as key volatile markers in eucalyptus honeys, suggesting a role in the chemical ecology of these natural products. thegoodscentscompany.comresearchgate.net

The chemical structure, featuring a carbonyl group and a methyl branch, dictates its reactivity and physical characteristics. guidechem.com Spectroscopic data, including NMR, IR, and mass spectrometry, have been cataloged in various databases, providing essential tools for its identification and characterization in both synthetic and natural matrices. nih.govnist.govnist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H14O | guidechem.comnih.gov |

| Molecular Weight | 114.19 g/mol | thegoodscentscompany.comnih.gov |

| CAS Number | 7379-12-6 | guidechem.comchemicalbook.com |

| Appearance | Clear, colorless to slightly yellow liquid | guidechem.comthegoodscentscompany.com |

| Boiling Point | 131-135 °C at 760 mm Hg | thegoodscentscompany.comchemicalbook.com |

| Density | 0.812 - 0.825 g/mL at 20-25 °C | thegoodscentscompany.comchemicalbook.com |

| Refractive Index | 1.403 - 1.406 at 20 °C | thegoodscentscompany.comchemicalbook.com |

| Flash Point | 23.89 °C (75.00 °F) | thegoodscentscompany.com |

| Solubility | Slightly soluble in water; soluble in alcohol | guidechem.comthegoodscentscompany.com |

Identification of Unexplored Research Avenues

Despite the existing knowledge base, several avenues for future research on this compound remain largely unexplored. A significant opportunity lies in the development of more sustainable and efficient synthesis methods. While it can be produced through established organic reactions, research into "green" chemistry approaches, such as biocatalysis or the use of renewable starting materials, is lacking. mcgill.caacs.org Exploring enzymatic pathways for its production could offer a more environmentally friendly alternative to traditional chemical synthesis.

The full extent of its biological roles and natural occurrences is another area ripe for investigation. While identified in some natural sources, a comprehensive screening of other plants, fungi, or microorganisms could reveal a broader distribution and potentially new ecological functions. thegoodscentscompany.comnih.govresearchgate.net Research into the biosynthetic pathways leading to this compound in these organisms could provide valuable insights for biotechnological production.

Furthermore, its potential applications beyond the flavor and fragrance industry are underdeveloped. For instance, methyl ketones are being investigated as potential biofuels due to their high cetane numbers. youtube.comrsc.org A detailed investigation into the combustion properties and viability of this compound as a fuel or fuel additive could open up new industrial applications. Its utility as a specialized solvent or as a precursor for the synthesis of novel pharmaceuticals or agrochemicals also warrants further exploration.

Broader Implications for Organic Chemistry, Biochemistry, and Environmental Science

The study of this compound has broader implications for several scientific disciplines.

Organic Chemistry: As a chiral ketone, this compound serves as a model substrate for studying stereoselective reactions. Research into the enantioselective synthesis of its derivatives, such as 2-hydroxy-5-methyl-3-hexanone, demonstrates its utility in developing and testing new asymmetric synthesis methodologies. researchgate.netresearchgate.net Its carbonyl group is a key functional group that allows for a wide range of transformations, making it a valuable intermediate for constructing more complex molecular architectures. ebsco.combritannica.commsu.edu The principles used to synthesize and modify it are fundamental to the broader field of organic synthesis.

Biochemistry: The presence of this compound and related compounds in nature touches upon the vast field of chemical ecology and metabolomics. researchgate.net Ketones are central to metabolism, with ketone bodies serving as crucial energy sources for mammals during periods of fasting or low carbohydrate intake. wikipedia.orgketone.comwikipedia.org While not a primary metabolite, the biosynthesis of specific ketones like this compound in organisms like plants and insects points to specialized metabolic pathways. nih.govresearchgate.net Understanding these pathways can illuminate novel enzyme functions and metabolic networks. Its role as a potential semiochemical (e.g., a pheromone or attractant) is another area of biochemical interest, linking molecular structure to biological function and behavior. researchgate.net

Environmental Science: The lifecycle of this compound, from its synthesis to its ultimate fate in the environment, is relevant to environmental science. The push towards "green" synthesis methods for ketones and other chemicals aims to reduce waste and energy consumption, aligning with the principles of sustainable chemistry. mcgill.caacs.org Furthermore, the biodegradability of ketones is an important consideration for their environmental impact. nih.gov As research explores the potential of methyl ketones as biofuels, this could have significant environmental implications, offering a renewable energy source that could reduce reliance on fossil fuels and potentially lower emissions of soot and other pollutants. youtube.comrsc.org

Q & A

Q. What are the key physicochemical properties of 2-methyl-3-hexanone critical for experimental design?

The physicochemical properties of this compound (CAS 7379-12-6) include a density of 0.806 g/cm³, boiling point of 134.3°C, flash point of 28.1°C, and vapor pressure of 8.15 mmHg at 25°C . These properties are essential for designing solvent systems, optimizing reaction conditions (e.g., reflux temperatures), and ensuring safe handling due to its flammability. Researchers must account for its volatility in open systems and use closed vessels for reactions requiring temperature control above 28°C to prevent ignition risks .

Q. What synthetic routes are available for this compound in laboratory settings?

Common synthetic pathways include:

- Ketone condensation : Reacting acetone derivatives with carboxylic acids (e.g., CH₃COCH₃ + CH₃CH(CH₃)COOH → CH₃CH(CH₃)COCH₃) .

- Reduction of diketones : Using LiAlH₄ to reduce intermediates like 3-methyl-4-hydroxy-2-hexanone .

- Grignard reactions : Alkylation of methyl magnesium bromide with appropriate carbonyl precursors .

Each method requires optimization of catalysts (e.g., AlCl₃) and purification steps (distillation, chromatography) to achieve >95% purity .

Q. How can this compound be detected and quantified in biological or environmental matrices?

Analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Using columns like DB-5MS and electron ionization (EI) for volatile organic compound (VOC) profiling, with detection limits <1 ppb .

- Headspace sampling : Coupled with flame ionization detection (FID) for quantifying airborne concentrations in occupational exposure studies .

Calibration requires certified reference standards (e.g., 5-methyl-2-hexanone as an internal standard) to account for matrix effects .

Advanced Research Questions

Q. What reaction mechanisms govern the atmospheric degradation of this compound?

In the atmosphere, this compound undergoes photooxidation via hydroxyl (HO•) radicals, forming peroxyacyl nitrates (RC(O)O₂•) and aldehydes (e.g., RCHO) as intermediates. The SAPRC-99 mechanism predicts a reaction rate constant of 7.21 × 10⁻¹² cm³/molecule/s for HO•-initiated degradation, with major products including formaldehyde (HCHO) and methyl ethyl ketone (MEK) . Computational modeling (e.g., Gaussian-09) can validate these pathways using density functional theory (DFT) to assess transition states and activation energies .

Q. How do discrepancies in toxicological data for this compound impact risk assessment?

Studies report conflicting neurotoxicity outcomes due to variations in model organisms (e.g., rodents vs. hens) and co-exposure scenarios (e.g., interaction with MEK). For example, hens are poor models for extrapolating neurotoxicity to humans due to species-specific metabolic pathways . Researchers must apply weight-of-evidence approaches, prioritizing studies with standardized MRL derivation methodologies (EPA RfD framework) and controlled exposure durations .

Q. What enzymatic interactions or metabolic pathways involve this compound in biological systems?

In E. coli, this compound is proposed to originate from intracellular oxidation of 3-oxoacids, yielding methyl ketones via spontaneous decarboxylation . In mammalian systems, cytochrome P-450 enzymes (e.g., CYP2E1) may oxidize analogous ketones, suggesting potential metabolic activation pathways requiring further in vitro assays (e.g., microsomal incubations with NADPH cofactors) .

Q. How does this compound interact with polymeric materials in industrial research applications?

As a solvent, this compound can plasticize polymers like polyvinyl chloride (PVC) by disrupting dipole-dipole interactions. Researchers should conduct swelling tests (ASTM D471) and tensile strength analyses to quantify compatibility. Differential scanning calorimetry (DSC) can reveal glass transition temperature (Tg) shifts induced by solvent absorption .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

Use the EPA EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN model) and octanol-water partition coefficients (log Kow = 1.94) for persistence assessment . Molecular dynamics (MD) simulations can further elucidate interactions with soil organic matter (e.g., humic acids) using force fields like CHARMM or AMBER .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。